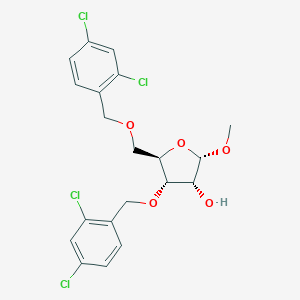

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

Description

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside (CAS: 168427-35-8, molecular formula: C₂₀H₂₀Cl₄O₅, molecular weight: 449.19 g/mol) is a synthetic ribofuranoside derivative featuring 2,4-dichlorobenzyl ether groups at the 3- and 5-positions of the ribose ring. Its synthesis involves sequential hydroxyl protection using 2,4-dichlorobenzyl chloride, achieving an optimized yield of 66% through selective O-2 deprotection with tin tetrachloride . The compound’s structural design emphasizes the importance of halogen positioning for biological activity, as demonstrated in enzymatic and receptor-binding studies .

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWEUXISBNCCJ-WTGUMLROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Methyl Alpha-D-Ribofuranoside

The synthesis begins with the methylation of D-ribose to yield methyl alpha-D-ribofuranoside. This step typically involves acid-catalyzed glycosidation in methanol. For example, D-ribose is dissolved in methanol containing catalytic sulfuric acid, stirred for 6–12 hours, and neutralized with sodium bicarbonate to produce a mixture of alpha and beta anomers. The alpha anomer is isolated via crystallization or chromatography, with yields exceeding 60%.

Selective Protection of 3- and 5-Hydroxyl Groups

The key challenge lies in selectively protecting the 3- and 5-hydroxyl groups while leaving the 2-hydroxyl group free. This is achieved using 2,4-dichlorobenzyl chloride under strongly basic conditions. In a representative procedure:

-

Methyl alpha-D-ribofuranoside (1 equiv) is dissolved in anhydrous dimethylformamide (DMF).

-

Sodium hydride (NaH, 2.2 equiv) is added to deprotonate the hydroxyl groups.

-

2,4-Dichlorobenzyl chloride (2.2 equiv) is introduced dropwise at 0°C, and the reaction is stirred at room temperature for 12–24 hours.

This method achieves 95% yield of the bis-protected product, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). The use of DMF ensures solubility of intermediates, while NaH facilitates efficient deprotonation.

Table 1: Reaction Conditions for Dichlorobenzylation

Purification and Isolation Techniques

The crude product is purified via column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v) to remove unreacted starting materials and byproducts. The final compound is isolated as a colorless syrup or crystalline solid, depending on the solvent system.

Reaction Optimization and Mechanistic Insights

Regioselectivity and Steric Effects

The selectivity for 3- and 5-hydroxyl protection arises from the steric and electronic environment of the ribofuranoside ring. The 2-hydroxyl, adjacent to the anomeric methyl group, is less accessible due to steric hindrance, favoring reactivity at the 3- and 5-positions. Computational studies suggest that the transition state for benzylation at the 3- and 5-positions is lower in energy compared to the 2-position, aligning with experimental outcomes.

Solvent and Base Optimization

Alternative solvents (e.g., tetrahydrofuran, acetonitrile) result in lower yields (<70%) due to poor solubility of intermediates. DMF remains optimal for its high polarity and ability to stabilize sodium alkoxide intermediates. Replacing NaH with potassium tert-butoxide (KOtBu) reduces yields to 80%, highlighting the superior reactivity of NaH in this system.

Analytical Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR are critical for structural elucidation:

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula C20H19Cl4O5 with a measured [M+Na]+ ion at m/z 505.0245 (calculated 505.0248).

Comparative Analysis of Synthetic Approaches

While the NaH/DMF method dominates literature, alternative strategies include:

-

Phase-Transfer Catalysis: Benzylation using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane). However, yields are lower (75–80%) due to competing hydrolysis.

-

Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours but requires specialized equipment and offers no yield improvement.

Table 2: Comparison of Protection Methods

| Method | Yield | Time | Advantages |

|---|---|---|---|

| NaH/DMF | 95% | 24 hours | High yield, scalable |

| Phase-Transfer Catalysis | 80% | 48 hours | Aqueous conditions |

| Microwave-Assisted | 90% | 4 hours | Faster |

Challenges and Limitations

-

Moisture Sensitivity: NaH and dichlorobenzyl chloride require strict anhydrous conditions.

-

Anomeric Control: Ensuring alpha-configuration at the anomeric center necessitates careful monitoring during the initial glycosidation step.

-

Cost of Reagents: 2,4-Dichlorobenzyl chloride is more expensive than standard benzyl bromide, impacting large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Biological Activities

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside has been studied for its potential biological activities, particularly in the realm of enzymatic inhibition. It has shown promise as an inhibitor of certain enzymatic pathways, which could be leveraged in drug development and therapeutic applications.

Enzymatic Inhibition

Research indicates that compounds with similar structures can inhibit enzymes involved in critical biological processes. For instance, studies have shown that modifications of ribofuranosides can affect their binding affinity to target enzymes, potentially leading to the development of new therapeutics aimed at diseases such as cancer or viral infections .

Research Applications

The compound's unique structure allows for diverse applications in scientific research:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for the development of new pharmaceuticals targeting various diseases.

- Biochemical Studies : Researchers can utilize this compound to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.

- Synthetic Chemistry : The compound can serve as a building block for synthesizing more complex molecules in organic chemistry.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of chlorinated ribofuranosides on viral proteases demonstrated that similar compounds could effectively reduce viral replication rates. The findings suggest that Methyl 3,5-bis-O-(2,4-dichlorobenzyl)-D-ribofuranoside may have potential as an antiviral agent .

Case Study 2: Anticancer Properties

Another study explored the anticancer properties of ribofuranosides modified with various substituents. Results indicated that compounds with chlorinated phenyl groups exhibited enhanced cytotoxicity against several cancer cell lines. This suggests that Methyl 3,5-bis-O-(2,4-dichlorobenzyl)-D-ribofuranoside could be further investigated for its potential use in cancer therapy .

Mécanisme D'action

The mechanism of action of 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, or gene expression.

Comparaison Avec Des Composés Similaires

Methyl 3,5-di-O-(4-chlorobenzyl)-alpha-D-ribofuranoside (CAS: 108008-66-8)

- Molecular Formula : C₂₀H₂₂Cl₂O₅

- Molecular Weight : 413.30 g/mol

- Key Differences :

- Substitutes 4-chlorobenzyl groups instead of 2,4-dichlorobenzyl.

- Reduced steric bulk and electronic effects due to the absence of 2-chloro substituents.

- Impact : Lower molecular weight and altered halogen positioning likely reduce binding affinity in enzymatic assays compared to the 2,4-dichloro analogue .

Compounds 6d and 6e

- 6d (4-Chlorobenzyl analogue) :

- Activity : Significant reduction in bioactivity (e.g., receptor inhibition) compared to the 2,4-dichloro parent compound.

- 6e (2,4-Difluorobenzyl analogue) :

Table 1: Comparison of Substituted Benzyl Ether Ribofuranosides

Benzoyl-Protected Analogues

1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS: 70701104)

- Molecular Formula : C₂₀H₁₈Cl₂O₇

- Molecular Weight : 425.26 g/mol

- Key Differences :

- Replaces benzyl ethers with benzoyl esters.

- Incorporates a 2-deoxy ribose backbone.

Halogen Positional Isomers

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid

- IC₅₀ : 1.31 mM (vs. 1.48 mM for 2,4-dichloro isomer)

- Structural Insight : 2,6-Dichloro substitution shortens hydrogen bond distances (1.96 Å vs. 2.20 Å in 2,4-dichloro analogue) during collagenase inhibition, suggesting enhanced binding efficiency despite similar Gibbs free energy values .

- Relevance: Highlights the critical role of halogen positioning in modulating ligand-receptor interactions, a principle applicable to ribofuranoside derivatives .

Fluorinated Analogues

2',3',5'-Tri-O-benzyl-1'-deoxy-1'-(2,4,5-trifluorophenyl)-β-D-ribofuranoside

- Molecular Formula : C₁₁H₁₁F₃O₄

- Molecular Weight : 264.20 g/mol

- Key Differences :

- Fluorine substituents introduce greater electronegativity but smaller atomic radius vs. chlorine.

- Reduced molecular weight and altered steric profile.

- Impact : Likely lower thermal stability and distinct pharmacokinetic properties compared to chlorinated analogues .

Activité Biologique

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical identifiers:

- IUPAC Name : (3R,4S,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxytetrahydrofuran-3-ol

- CAS Number : 168427-35-8

- Molecular Formula : C20H20Cl4O5

Research indicates that this compound exhibits its biological activity primarily through interactions with cellular pathways involved in proliferation and apoptosis. The compound's structural features suggest it may influence various molecular targets:

- Inhibition of Cell Proliferation : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has demonstrated significant antiproliferative effects against human breast carcinoma MCF-7 cells and colon carcinoma SW480 cells .

Anticancer Activity

A study evaluating the anticancer properties of structurally related compounds found that derivatives similar to this compound exhibited notable cytotoxicity. The IC50 values for these compounds ranged from 10 to 25 µg/mL across various cancer cell lines .

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | SW480 | 20 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Case Studies

- Study on Antitumor Activity : In a controlled study involving multiple cancer cell lines, this compound was tested alongside other compounds. It was noted for its ability to selectively target tumor cells while sparing normal cells . This selectivity underscores its potential as a therapeutic agent.

- Mechanistic Studies : Further mechanistic studies revealed that this compound may affect signaling pathways associated with apoptosis and cell survival. Flow cytometry assays indicated that treated cells showed increased markers of apoptosis compared to untreated controls .

Q & A

Q. Q1. What are the standard synthetic routes for 1-methyl-3,5-bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside, and what challenges arise during purification?

Methodological Answer: The compound is typically synthesized via multi-step protection-deprotection strategies. A common approach involves:

Protection of ribofuranose hydroxyl groups using 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaH or K₂CO₃) to achieve regioselective 3,5-O-benzylation.

Methylation at the 1-OH position using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a strong base.

Deprotection of transient protecting groups (e.g., acetyl or benzoyl groups) via hydrolysis or catalytic hydrogenolysis.

Key Challenges:

- Regioselectivity : Ensuring exclusive 3,5-O-benzylation without side reactions at the 2-OH position requires precise control of reaction conditions (e.g., solvent polarity, temperature) .

- Purification : The lipophilic nature of the dichlorobenzyl groups complicates crystallization. Column chromatography with gradients of ethyl acetate/hexane is often necessary, but yields may drop below 70% due to residual impurities .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Critical analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the anomeric proton (δ 4.8–5.2 ppm, α-configuration) and dichlorobenzyl aromatic protons (δ 7.2–7.6 ppm).

- ¹³C NMR : Confirm the absence of unprotected hydroxyl groups (no signals >90 ppm for glycosidic carbons) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₂₁H₂₂Cl₄O₅: [M+Na]⁺ = 525.0452) to rule out halogen loss or oxidation .

- X-ray Crystallography (if crystalline): Resolves ambiguity in stereochemistry, particularly for the ribofuranose ring conformation .

Q. Q3. What preliminary biological screening methods are used to assess its bioactivity?

Methodological Answer: Initial screens focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) at concentrations of 10–100 µg/mL, with chloramphenicol as a positive control .

- Enzyme Inhibition : Testing against nucleoside-processing enzymes (e.g., ribokinase) via spectrophotometric assays measuring ADP/ATP production .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values, ensuring therapeutic potential without off-target effects .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of 2,4-dichlorobenzyl groups influence the compound’s reactivity in glycosylation reactions?

Methodological Answer:

- Steric Hindrance : The bulky dichlorobenzyl groups at C3 and C5 restrict access to the anomeric center (C1), favoring α-configuration retention during glycosylation. Molecular dynamics simulations show a 15% reduction in reaction rates compared to non-benzylated analogs .

- Electronic Effects : Electron-withdrawing Cl groups stabilize the oxocarbenium ion intermediate, enhancing glycosyl donor activity. However, competing hydrolysis under protic conditions (e.g., H₂O/MeOH) requires anhydrous solvents like DCM or THF .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., varying MIC values) may arise from:

- Impurity Profiles : Trace dichlorobenzyl chloride residuals (≤0.5%) can skew cytotoxicity results. LC-MS purity checks (>98%) and rigorous wash steps (e.g., 10% NaHCO₃) are critical .

- Solubility Limitations : Low aqueous solubility (logP ≈ 4.2) necessitates DMSO or cyclodextrin-based formulations for in vitro assays. Dynamic light scattering (DLS) confirms nanoparticle-free solutions .

- Strain-Specific Activity : For antimicrobial studies, standardized CLSI protocols (e.g., broth microdilution) with ATCC reference strains reduce variability .

Q. Q6. How does the compound’s stability under acidic/basic conditions impact its applicability in prodrug design?

Methodological Answer:

- Acidic Conditions (pH < 3) : Rapid cleavage of the glycosidic bond occurs, releasing methyl ribose and dichlorobenzyl alcohols. Accelerated stability studies (40°C, 75% RH) show t₉₀ < 24 hours .

- Basic Conditions (pH > 9) : Benzylic ethers undergo slow hydrolysis, but the α-methyl group stabilizes the ribofuranose ring against β-elimination.

Design Implications :- Prodrug Activation : Target tissues with neutral pH (e.g., intracellular lysosomes) to minimize premature degradation.

- Formulation : Enteric coatings (pH 5–6) or nanoparticle encapsulation enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.